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molecular formula C7H13OP B8479189 Diethenyl(propan-2-yl)phosphane oxide

Diethenyl(propan-2-yl)phosphane oxide

Cat. No. B8479189
M. Wt: 144.15 g/mol
InChI Key: QYAKZJVRKABPNE-UHFFFAOYSA-N
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Patent
US08759366B2

Procedure details

A 20 L four-necked round bottom flask fitted with an overhead stirrer and dropping funnel, flame dried and cooled in a stream of nitrogen, was charged with isopropyl phosphonic dichloride (350.0 g, 2173 mmol) in THF (5000 mL). The mixture was cool to −78° C. and vinyl magnesium bromide (5217 mL, 5217 mmol, 1M in THF) was added dropwise over 4 h. The reaction mixture was stirred at −78° C. for additional 30 minutes. After completion, the reaction mixture was poured into cold saturated aqueous NH4Cl (3.5 L) and extracted with dichloromethane (4×1000 L). The organic layers were combined, washed with brine (2×15000 mL), dried over sodium sulfate and concentrated in vacuo to give diethenyl(propan-2-yl)phosphane oxide (250 g, 80%) as light-brown oil.
Quantity
350 g
Type
reactant
Reaction Step One
Name
Quantity
5000 mL
Type
reactant
Reaction Step One
Quantity
5217 mL
Type
reactant
Reaction Step Two
Name
Quantity
3.5 L
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([P:4](Cl)(Cl)=[O:5])([CH3:3])[CH3:2].[CH:8]([Mg]Br)=[CH2:9].[NH4+].[Cl-].[CH2:14]1COC[CH2:15]1>>[CH:14]([P:4](=[O:5])([CH:8]=[CH2:9])[CH:1]([CH3:3])[CH3:2])=[CH2:15] |f:2.3|

Inputs

Step One
Name
Quantity
350 g
Type
reactant
Smiles
C(C)(C)P(=O)(Cl)Cl
Name
Quantity
5000 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
5217 mL
Type
reactant
Smiles
C(=C)[Mg]Br
Step Three
Name
Quantity
3.5 L
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at −78° C. for additional 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 20 L four-necked round bottom flask fitted with an overhead stirrer
TEMPERATURE
Type
TEMPERATURE
Details
flame
CUSTOM
Type
CUSTOM
Details
dried
TEMPERATURE
Type
TEMPERATURE
Details
cooled in a stream of nitrogen
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (4×1000 L)
WASH
Type
WASH
Details
washed with brine (2×15000 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(=C)P(C(C)C)(C=C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 250 g
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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